molecular formula C14H10ClFO2 B1302645 4-Chloro-3'-fluoro-4'-methoxybenzophenone CAS No. 844885-05-8

4-Chloro-3'-fluoro-4'-methoxybenzophenone

Cat. No. B1302645
M. Wt: 264.68 g/mol
InChI Key: NKZCFJJKOCNILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3’-fluoro-4’-methoxybenzophenone is a chemical compound used for experimental and research purposes . It is a reagent used to synthesize other compounds . Its ability to form radicals in the presence of ultraviolet radiation gives rise to some interesting photochemistry .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3’-fluoro-4’-methoxybenzophenone is C14H10ClFO2 . The structure includes a benzene ring with chlorine, fluorine, and methoxy groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3’-fluoro-4’-methoxybenzophenone include a predicted melting point of 114.16° C, a predicted boiling point of 392.8° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.57 .

Scientific Research Applications

  • Synthesis of 4-Chloro-4’-Fluorobenzophenone

    • Field : Organic Chemistry
    • Application : This compound was synthesized as part of a study at Oregon State University .
    • Method : The synthesis was carried out using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst. Vacuum distillation was used to obtain the product .
    • Results : The yield of the reaction was 67.41%. The product was then characterized using IR, NMR, melting point, and TLC data, and these values were compared to literature values .
  • Photochemical Reduction of Similar Compounds

    • Field : Photochemistry
    • Application : Benzophenones, including 4-chloro-4’-fluorobenzophenone, are known for their ability to form radicals in the presence of ultraviolet radiation, which gives rise to interesting photochemistry .
    • Method : The benzophenones were bombarded with UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst in order to make a benzopinacol .
    • Results : There was no evidence of benzopinacol formation in the case of 4-chloro-4’-methylbenzophenone .

properties

IUPAC Name

(4-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCFJJKOCNILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373944
Record name 4-Chloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3'-fluoro-4'-methoxybenzophenone

CAS RN

844885-05-8
Record name 4-Chloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.